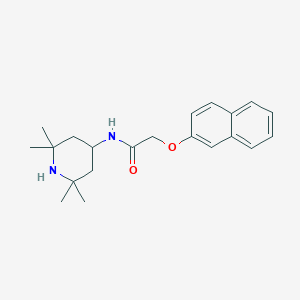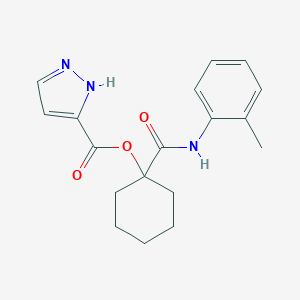![molecular formula C22H19N3O3 B242339 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and improve immune function. It has also been shown to have a protective effect on the liver and may help to prevent liver damage caused by certain toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol in lab experiments is its potential anti-cancer properties. It has been shown to be effective against a range of cancer types and may be useful in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are a number of future directions for research on 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol. One area of research is the development of new cancer treatments based on this compound. Another area of research is the optimization of its use in the lab, including the development of new methods for synthesizing and testing the compound. Additionally, research on the mechanism of action of this compound may help to identify new targets for cancer treatment and other medical applications.
Synthesemethoden
The synthesis of 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol involves a series of chemical reactions. The starting materials for the synthesis are 2,3-dihydro-1,4-benzodioxin-6-amine, 2,7-dimethylimidazo[1,2-a]pyridine, and phenol. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and 2,7-dimethylimidazo[1,2-a]pyridine in the presence of a catalyst to form an intermediate compound. This intermediate compound is then reacted with phenol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.
Eigenschaften
Molekularformel |
C22H19N3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-8-9-25-20(12-14)24-21(15-2-5-17(26)6-3-15)22(25)23-16-4-7-18-19(13-16)28-11-10-27-18/h2-9,12-13,23,26H,10-11H2,1H3 |
InChI-Schlüssel |
YSRGPDBJXZXYQH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)O |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
